4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one typically involves multiple steps:
Formation of the Pyrazolinone Core: The initial step involves the condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-2-pyrazolin-5-one.
Bromination: The pyrazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromine atom at the 4-position.
Nitration and Etherification: The nitrophenoxy group is introduced through a nitration reaction of phenol followed by etherification with the brominated pyrazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazolinone core.
Reduction: Amino derivatives replacing the nitro group.
Substitution: Various substituted pyrazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one involves its interaction with various molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the bromine atom and pyrazolinone core can interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular pathways, influencing biological processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-phenyl-3-methyl-2-pyrazolin-5-one: Lacks the nitrophenoxy group, resulting in different chemical and biological properties.
2-Methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one:
4-Bromo-2-methyl-1-phenyl-3-pyrazolin-5-one: Lacks the nitrophenoxy group, leading to different pharmacological activities.
Uniqueness
4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one is unique due to the combination of the bromine atom, nitrophenoxy group, and pyrazolinone core. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-methyl-5-[(2-nitrophenoxy)methyl]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c1-19-14(11-25-15-10-6-5-9-13(15)21(23)24)16(18)17(22)20(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUIHWGOWWNYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.